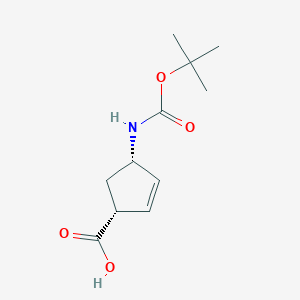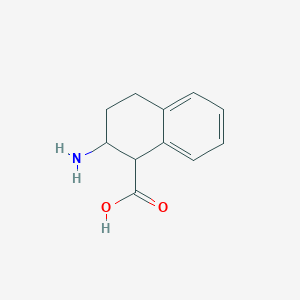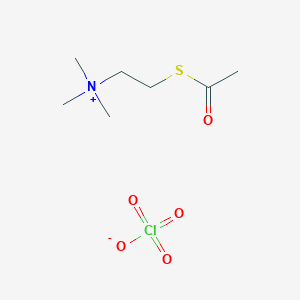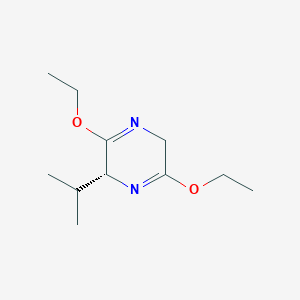
2-Htipio
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Htipio, also known as 2-(2-hydroxyphenyl)-3-methyl-1,4-naphthoquinone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学的研究の応用
2-HtipioHtipio has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-HtipioHtipio has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-HtipioHtipio has been shown to enhance the survival of neurons and promote neurite outgrowth, which may have implications for nerve regeneration.
In antimicrobial activity research, 2-HtipioHtipio has been shown to exhibit antibacterial and antifungal effects against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest that 2-HtipioHtipio may have potential as a therapeutic agent for the treatment of infectious diseases.
作用機序
The mechanism of action of 2-HtipioHtipio is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The induction of oxidative stress by 2-HtipioHtipio may lead to the activation of signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects
2-HtipioHtipio has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the enhancement of neuronal survival and neurite outgrowth, and the inhibition of microbial growth. Additionally, 2-HtipioHtipio has been shown to exhibit antioxidant and anti-inflammatory effects, which may help protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 2-HtipioHtipio in lab experiments is its solubility in organic solvents, which allows for easy preparation of stock solutions. Additionally, 2-HtipioHtipio has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using 2-HtipioHtipio is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for research on 2-HtipioHtipio. One area of interest is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-HtipioHtipio for different experimental systems. Finally, the development of novel derivatives of 2-HtipioHtipio may lead to the discovery of more potent and selective compounds with potential applications in scientific research.
合成法
The synthesis of 2-HtipioHtipio involves the reaction of 2-Htipiohydroxyacetophenone with 3-methyl-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The purity of the synthesized 2-HtipioHtipio can be determined using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
特性
CAS番号 |
104652-80-4 |
|---|---|
分子式 |
C16H28IN2O2 |
分子量 |
407.31 g/mol |
InChI |
InChI=1S/C16H28IN2O2/c1-7-8-9-12(2)16(5)18(6)14(10-13(20)11-17)15(3,4)19(16)21/h10,12H,7-9,11H2,1-6H3/b14-10+ |
InChIキー |
NRNSZNMBFMLTRK-GXDHUFHOSA-N |
異性体SMILES |
CCCCC(C)C1(N(/C(=C/C(=O)CI)/C(N1[O])(C)C)C)C |
SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
正規SMILES |
CCCCC(C)C1(N(C(=CC(=O)CI)C(N1[O])(C)C)C)C |
同義語 |
2-hexyl-2,3,5,5-tetramethyl-4-(3-iodo-2-oxopropylidene)imidazolidine-1-oxyl 2-HTIPIO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)




